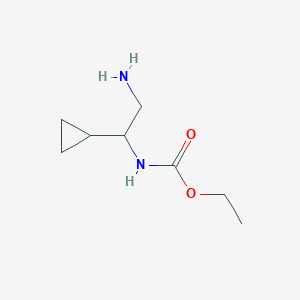

ethyl N-(2-amino-1-cyclopropylethyl)carbamate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of carbamate chemistry, which has its roots in the early understanding of carbamic acid derivatives. The foundational work in carbamate chemistry can be traced to the recognition that these compounds serve as crucial intermediates in organic synthesis and possess unique stability characteristics that make them valuable protecting groups for amine functionalities. The specific incorporation of cyclopropyl groups into carbamate structures represents a more recent advancement in the field, driven by the recognition that cyclopropane derivatives have been of pharmaceutical interest since the 1930s and constitute the most common small ring system in pharmaceuticals and agrochemicals. The synthesis of this compound specifically builds upon methodological advances in carbamate formation that have been developed over decades of research into carbon dioxide incorporation, isocyanate chemistry, and protecting group strategies.

Historical development of carbamate synthetic methodologies has been instrumental in enabling the preparation of complex structures like this compound. Early methods relied heavily on phosgene-based chemistry, but modern approaches have evolved to incorporate safer reagents and more environmentally benign processes. The development of carbon dioxide-based carbamate synthesis, as demonstrated by Jung and colleagues, provided a foundation for mild and efficient preparation of alkyl carbamates using conditions that avoid harsh reagents. These methodological advances created the synthetic framework necessary for accessing structurally complex carbamates that incorporate multiple functional groups, including the amino and cyclopropyl substituents found in this compound.

Position within Carbamate Chemistry

This compound occupies a distinctive position within the broader landscape of carbamate chemistry due to its multifunctional nature and structural complexity. Carbamates, as esters of carbamic acid, represent one of the most versatile classes of protecting groups in organic synthesis, and this compound exemplifies the sophisticated structural modifications that can be incorporated into the basic carbamate framework. The compound belongs to the subclass of amino acid-derived carbamates, which have gained particular prominence in medicinal chemistry applications due to their ability to modulate biological activity while providing synthetic handles for further chemical modification. Within this classification, the presence of the cyclopropyl group places it among the cycloalkyl-substituted carbamates, a category that has shown particular promise in drug design applications due to the unique conformational and electronic properties imparted by the three-membered ring system.

The structural features of this compound position it as a member of the amino carbamate subfamily, compounds characterized by the presence of both carbamate and amino functionalities within the same molecule. This dual functionality creates opportunities for diverse chemical transformations and biological interactions that are not available to simpler carbamate structures. The ethyl ester component provides moderate lipophilicity and serves as a leaving group for potential hydrolysis reactions, while the amino group offers a site for further derivatization or participation in hydrogen bonding interactions. The integration of these functional groups within a single molecular framework represents the type of molecular complexity that modern carbamate chemistry seeks to achieve for specialized applications.

The compound also represents an important example of how carbamate chemistry has evolved to incorporate increasingly sophisticated substituent patterns. Traditional carbamate protecting groups often featured simple alkyl or aryl substituents, but compounds like this compound demonstrate the field's progression toward more complex, functionally dense structures. This evolution reflects both advances in synthetic methodology and a deeper understanding of structure-activity relationships in biological systems, particularly in the context of enzyme inhibition and receptor modulation where subtle structural modifications can have profound effects on biological activity.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems primarily from its utility as a versatile synthetic intermediate and protecting group. The carbamate functionality provides exceptional stability under a wide range of reaction conditions while remaining removable under specific circumstances, making it an ideal choice for complex multi-step synthetic sequences. The compound's structure allows for selective protection of the amino functionality while leaving other reactive sites available for chemical modification, a property that is crucial in the synthesis of complex natural products and pharmaceutical intermediates. The presence of the cyclopropyl group adds an additional dimension of utility, as cyclopropane-containing compounds have shown enhanced metabolic stability and unique binding properties in biological systems.

In medicinal chemistry, this compound represents a valuable scaffold for drug development efforts. The cyclopropyl moiety is particularly significant, as cyclopropane derivatives have been incorporated into numerous active pharmaceutical ingredients for the treatment of various conditions, including hepatitis C, where compounds such as Grazoprevir and Simeprevir have achieved clinical success. The amino functionality provides opportunities for further structural elaboration through standard coupling reactions, while the carbamate group can serve as a bioisostere for amide bonds, potentially offering improved pharmacokinetic properties. Research has demonstrated that carbamate-containing compounds can exhibit enhanced metabolic stability compared to their amide counterparts, a property that makes this compound an attractive starting point for medicinal chemistry optimization campaigns.

The compound's significance is further enhanced by its potential role in the development of enzyme inhibitors and receptor modulators. Studies have shown that carbamate-containing compounds can effectively interact with various biological targets, including histone acetyltransferases and other enzymes involved in epigenetic regulation. The structural complexity of this compound provides multiple sites for optimization of binding affinity and selectivity, making it a valuable lead compound for pharmaceutical research. The cyclopropyl group, in particular, has been shown to confer unique binding properties that can enhance both potency and selectivity in enzyme inhibition assays.

Current Research Status and Scientific Relevance

Current research involving this compound and related structures is focused on several key areas of scientific investigation. One major area of interest is the development of improved synthetic methodologies for accessing complex carbamate structures with high efficiency and selectivity. Recent advances in Hofmann rearrangement chemistry have provided new routes to bicyclic carbamates that can be subsequently transformed into amino acid derivatives, including structures related to this compound. These methodological developments have enabled researchers to access previously challenging structural motifs and to explore new chemical space in the search for biologically active compounds.

Contemporary research has also highlighted the importance of carbamate-containing compounds in drug discovery, particularly in the context of enzyme inhibition and cancer therapeutics. Studies have demonstrated that strategic incorporation of carbamate functionalities can significantly improve the potency, solubility, and metabolic stability of lead compounds. The cyclopropyl component of this compound has been specifically noted for its ability to enhance biological activity while maintaining favorable pharmacological properties. Research groups have reported that cyclopropyl carbamate derivatives can achieve excellent potency in cellular assays while maintaining low off-target activity, making them promising candidates for further development.

The scientific relevance of this compound extends to its role as a model compound for understanding structure-activity relationships in carbamate chemistry. Research has shown that the specific positioning of functional groups within carbamate structures can have profound effects on biological activity, and compounds like this compound serve as important reference points for medicinal chemists seeking to optimize lead compounds. The compound's well-defined structure and characterized properties make it an valuable tool for computational modeling studies aimed at predicting the biological activity of related structures.

Properties

IUPAC Name |

ethyl N-(2-amino-1-cyclopropylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7(5-9)6-3-4-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAQQDNQIQVNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-amino-1-cyclopropylethyl)carbamate can be achieved through various methods. One common approach involves the reaction of ethyl carbamate with 2-amino-1-cyclopropylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted carbamates and amines.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its use in the preparation of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant. The synthesis of Edoxaban involves several steps where this compound acts as a key building block, enhancing the efficiency and yield of the overall process .

Research on Nicotinic Acetylcholine Receptors

Recent studies have identified this compound derivatives as potential partial agonists for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological conditions, including depression and anxiety. Research indicates that compounds with similar structures exhibit promising pharmacological profiles, suggesting that this compound could lead to the development of novel antidepressants targeting α4β2-nAChRs .

The biological activity of this compound has been explored in several studies. Compounds derived from it have shown:

- Antimicrobial Activity : Research indicates that derivatives demonstrate significant antimicrobial properties against common pathogens, suggesting potential applications in treating infections .

- Cytotoxic Effects : Investigations into its cytotoxicity reveal selective action against cancer cell lines, indicating possible applications in oncology .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurodegenerative diseases, highlighting their therapeutic potential .

Case Study 1: Synthesis and Evaluation of nAChR Ligands

A systematic structure-activity relationship study was conducted on nAChR ligands incorporating this compound derivatives. The findings indicated that these compounds retained bioactivity while exhibiting improved chemical stability compared to earlier models. Notably, one derivative demonstrated robust antidepressant-like efficacy in animal models .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of various derivatives synthesized from this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for Edoxaban | Enhances yield and simplifies synthesis |

| Neurological Research | Partial agonist for nAChRs | Promising antidepressant-like effects |

| Antimicrobial Activity | Antimicrobial agent | Effective against common pathogens |

| Oncology | Cytotoxic agent | Selective action against cancer cell lines |

Mechanism of Action

The mechanism of action of ethyl N-(2-amino-1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate: A simpler carbamate compound with similar functional groups.

Methyl carbamate: Another carbamate with a methyl group instead of an ethyl group.

Propyl carbamate: Contains a propyl group, offering different steric and electronic properties.

Uniqueness

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in specific chemical reactions and applications where other carbamates may not be suitable .

Biological Activity

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopropyl moiety, which is often associated with enhanced biological activity. The compound's structure allows for interactions with various biological targets, notably receptors involved in neurotransmission and cellular signaling.

The biological activity of this compound primarily involves its role as a modulator of neurotransmitter receptors. Research indicates that compounds with similar structures can selectively target GABA receptors, which are crucial for regulating neuronal excitability and have implications in treating mood disorders and anxiety.

| Mechanism | Description |

|---|---|

| GABA Receptor Modulation | Alters the activity of GABA receptors, potentially enhancing anxiolytic effects. |

| Protein Methylation Inhibition | May inhibit specific protein methyltransferases, influencing gene expression and cellular functions. |

Biological Activity Studies

Recent studies have demonstrated the compound's potential in various biological assays.

Efficacy in Animal Models

In vivo studies have shown that this compound exhibits significant anxiolytic effects in rodent models. These findings suggest a promising therapeutic application for anxiety-related disorders.

Case Study: Neuropharmacological Effects

A notable case study involved the administration of this compound to mice subjected to stress-induced anxiety models. The results indicated a marked reduction in anxiety-like behaviors, as measured by elevated plus maze tests and open field exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications to the cyclopropyl group can significantly influence its potency and selectivity toward biological targets. For instance, variations in the alkyl substituents at the carbamate nitrogen have been shown to affect receptor binding affinity.

Table 2: SAR Findings

| Substituent | Activity (IC50 μM) | Notes |

|---|---|---|

| Ethyl | 0.8 | Optimal activity observed. |

| Propyl | 10.9 | Reduced potency compared to ethyl. |

| Cyclopropyl | 8.3 | Moderate activity; structural constraints noted. |

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. However, ongoing research is necessary to fully understand its metabolic pathways and potential toxicological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(2-amino-1-cyclopropylethyl)carbamate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. Critical parameters include solvent choice (e.g., dichloromethane for anhydrous conditions), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of amine precursors to ethyl chloroformate. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is essential for isolating high-purity products. Monitoring by TLC or inline IR spectroscopy can optimize reaction progress .

Q. Which spectroscopic techniques are most effective for structural elucidation of this carbamate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves cyclopropane ring strain effects and carbamate connectivity. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and NH/OH bands. Pairing these with HPLC (C18 column, acetonitrile/water mobile phase) ensures purity validation .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Sample aliquots are analyzed via HPLC at intervals (0, 1, 7, 30 days) to quantify degradation products (e.g., hydrolysis to ethyl alcohol and urea derivatives). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this carbamate be resolved?

- Methodological Answer : Perform meta-analysis of published data to identify variables (e.g., cell line specificity, assay protocols). Validate findings using standardized in vitro models (e.g., HEK293 or primary cell cultures) with controlled parameters (e.g., serum-free media, consistent incubation times). Dose-response curves (IC₅₀/EC₅₀) and statistical tests (ANOVA with post-hoc corrections) clarify discrepancies .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding affinities to CYP3A4/CYP2D6 active sites. Validate with in vitro metabolism assays (human liver microsomes + NADPH cofactor) and LC-MS/MS to detect metabolites. Kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .

Q. What are the degradation pathways of this compound under UV exposure, and how can photostability be improved?

- Methodological Answer : Expose solid and solution phases to UV light (254–365 nm) in a photoreactor. Degradation products are identified via LC-HRMS/MS and NMR. Strategies like adding antioxidants (e.g., BHT) or encapsulation in cyclodextrins can mitigate photolytic cleavage of the carbamate group .

Q. How can factorial design optimize multi-step synthesis for scalability?

- Methodological Answer : Apply a 2³ factorial design to test variables: catalyst loading (0.5–2 mol%), reaction time (12–24 hours), and solvent polarity (THF vs. DMF). Response Surface Methodology (RSM) identifies optimal conditions for yield and enantiomeric purity. Process Analytical Technology (PAT) tools monitor intermediates in real time .

Q. What computational models predict its bioavailability and blood-brain barrier permeability?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to calculate logP, topological polar surface area, and P-glycoprotein substrate likelihood. Molecular dynamics simulations (GROMACS) assess membrane partitioning. Validate predictions with in situ perfusion assays in rodent models .

Methodological Frameworks

- Theoretical Integration : Link experimental designs to conceptual frameworks like transition-state theory (for hydrolysis studies) or enzyme kinetics (for metabolic interactions) .

- Data Contradiction Analysis : Employ triangulation by cross-validating results across orthogonal methods (e.g., crystallography + computational modeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.